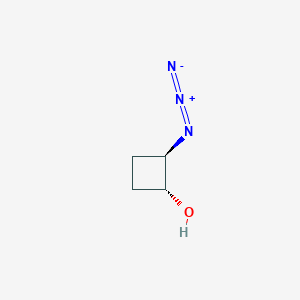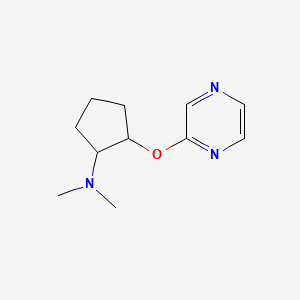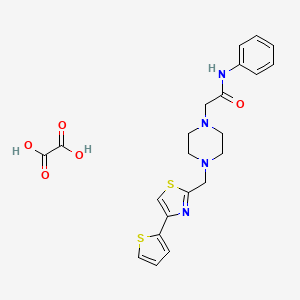
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as compound 22, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. It belongs to the class of isoxazole-containing compounds and has been studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Compounds related to "N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide" have been studied for their potential pharmacological applications. For instance, molecules with similar structural features have been investigated for their antimicrobial properties, including the synthesis of formazans from Mannich bases of certain thiadiazoles as antimicrobial agents (Sah et al., 2014). Additionally, benzothiazolinone acetamide analogs have been explored for their potential in ligand-protein interactions and their efficiency in photovoltaic systems, suggesting applications in bioactive material development (Mary et al., 2020).
Agricultural Applications
In agriculture, chloroacetamide herbicides, which share functional groups with the query compound, have been extensively used. These herbicides, including acetochlor and metolachlor, have been analyzed for their comparative metabolism in human and rat liver microsomes, highlighting the importance of understanding their biotransformation for safety assessments (Coleman et al., 2000). The inhibition of fatty acid synthesis by chloroacetamides in green algae further emphasizes the biochemical impact of these compounds on non-target organisms (Weisshaar & Böger, 1989).
Organic Synthesis and Chemical Research
On the synthetic front, molecules with isoxazole and acetamide functionalities have been utilized in organic chemistry for the development of novel compounds with potential biological activities. For example, the synthesis of oxadiazole derivatives as potential enzyme inhibitors showcases the utility of these chemical frameworks in designing bioactive molecules (Rehman et al., 2013). Additionally, photochemical studies of related chloroacetophenones have provided insights into reaction mechanisms and synthetic applications (Plíštil et al., 2006)
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIFIEGDLRVEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)





![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)